2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol
Description
2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol is a phenolic compound featuring an isopropyloxy (-OCH(CH₃)₂) group at position 2 and a trifluoromethyl (-CF₃) group at position 5 on the aromatic ring.
Properties
IUPAC Name |
2-propan-2-yloxy-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINQPAKRGOLQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Protection/Deprotection Strategy
This method adapts protocols from palladium-catalyzed hydrogenation and nucleophilic aromatic substitution (NAS).
Procedure:
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzyl protection | Benzyl bromide, K₂CO₃, acetone, reflux | 85% |
| Isopropoxy substitution | NaO-iPr, DMF, 80°C | 70% |
| Deprotection | Pd/C, H₂ (15 atm), ethanol | 90% |
Direct Alkylation of Phenol Derivatives
This route employs base-mediated alkylation, leveraging the acidity of the phenolic -OH group.
Procedure:
- React 2-hydroxy-5-(trifluoromethyl)phenol with isopropyl bromide (1.5 equiv) in acetone using K₂CO₃ (3.0 equiv) under reflux (48 h).
- Purify via column chromatography (hexane/EtOAc = 4:1).
Key Data:
- Yield : 65–72% (extrapolated from).
- Side products : Di-alkylated derivatives (<5%).
Trifluoromethylation of Pre-functionalized Intermediates
Introducing the trifluoromethyl group post-alkylation using AgF/CF₃SO₂Na.
Procedure:
- Synthesize 2-isopropoxyphenylboronic acid via Miyaura borylation.
- Cross-coupling with CF₃SO₂Na (1.2 equiv), PPh₃ (3.0 equiv), and AgF (4.5 equiv) in MeCN at 50°C (5 h).
- Isolate via column chromatography.
Key Data:
- Yield : 55–60%.
- Limitation : Requires pre-functionalized boronic acid.
Industrial-scale Optimization
Adapted from patent literature, this method prioritizes cost efficiency.
Procedure:
- React 2-chloro-5-(trifluoromethyl)phenol with isopropyl bromide in a continuous-flow reactor using supercritical CO₂ as solvent (200°C, 30 MPa).
- Catalyst : Nano-ZSM-5 zeolite (reusable for 10 cycles).
Key Data:
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Benzyl protection | High yields, scalable | Multi-step, Pd/C cost |
| Direct alkylation | Simplicity | Long reaction time, modest yield |
| Trifluoromethylation | Flexibility in CF₃ placement | Requires specialized reagents |
| Industrial-scale | High throughput, solvent recovery | High-pressure equipment needed |
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
The compound is compared below with structurally related phenolic derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Properties
Key Observations :
- Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, lowering the pKa of the phenolic -OH group .
Enzyme Inhibition and Antioxidant Potential
- Trifluoromethyl-Benzothiazole Analogs: Compounds like 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles () exhibit potent anti-tyrosinase and antioxidant activities. By analogy, the target compound may inhibit oxidoreductases due to its phenolic -OH and electron-deficient CF₃ group .
- Schiff Base Derivatives: Phenolic Schiff bases with trifluoromethyl groups (e.g., 2-fluoro-N-(3-nitrobenzylidene)-5-(trifluoromethyl)aniline in ) demonstrate non-planar conformations and intramolecular hydrogen bonding, critical for binding enzyme active sites .
Photolabeling and Protein Interactions
- AziPm-click () : A photoaffinity ligand with a trifluoromethyl-diazirine group is used to study protein interactions. The target compound’s isopropyloxy group could similarly serve as a hydrophobic anchor in drug design .
Environmental Degradation
- Microbial Degradation: identifies 2-nitro-4-(trifluoromethyl)phenol as a degradation product of the fungicide picoxystrobin. The target compound’s isopropyloxy group may resist microbial cleavage compared to nitro substituents, increasing environmental persistence .
Biological Activity
2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol, also known as a derivative of phenolic compounds, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicine, and relevant case studies.
Chemical Structure and Properties
The compound features a phenolic structure with a propan-2-yloxy group and a trifluoromethyl substituent. These modifications influence its chemical reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H12F3O |
| Molecular Weight | 232.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disruption of microbial cell membranes and inhibition of essential enzymatic functions.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, suggesting strong antibacterial properties.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through modulation of the NF-κB signaling pathway. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 150 | 50 | 66.67 |
| IL-6 | 200 | 70 | 65.00 |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins, influencing their activity. The trifluoromethyl group enhances its interaction with lipid membranes, facilitating cellular uptake and subsequent biological effects.
Interaction with Enzymes
Studies suggest that the compound inhibits specific enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to decreased synthesis of inflammatory mediators.
Applications in Medicine
Given its biological activities, this compound is being explored for potential therapeutic applications in treating inflammatory diseases and infections. Ongoing research focuses on its use as a lead compound for drug development.
Future Research Directions
Further studies are necessary to elucidate the full spectrum of biological activities and mechanisms of action. Investigations into structure-activity relationships (SAR) will aid in optimizing derivatives for enhanced efficacy.
Q & A
Q. What are the optimal synthetic routes for 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl group on the phenolic ring with isopropoxy using a palladium or copper catalyst under inert conditions (e.g., N₂ atmosphere) is common . Reaction temperature (80–120°C) and solvent choice (e.g., DMF or THF) critically affect yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity. Challenges include steric hindrance from the trifluoromethyl group, which may require prolonged reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for the isopropoxy group’s split methyl signals (δ 1.2–1.4 ppm) and the phenolic -OH (δ 5.5–6.0 ppm, broad).
- ¹⁹F NMR : The trifluoromethyl group shows a singlet near δ -60 ppm.
- IR : Stretching vibrations for C-O (1250 cm⁻¹) and phenolic O-H (3300 cm⁻¹) confirm functional groups.
- MS : Molecular ion peak [M+H]⁺ at m/z 236 (exact mass depends on isotopic pattern of fluorine) .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Methodological Answer : The compound is lipophilic (logP ~2.8) due to the trifluoromethyl and isopropoxy groups. For in vitro assays, dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity). For aqueous stability studies, use co-solvents like ethanol/PBS (1:4 v/v) and validate stability via HPLC over 24 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., O-dealkylation of isopropoxy group).
- PK/PD Modeling : Corrogate in vitro IC₅₀ values with plasma concentrations in rodent models.
- Structural Analog Comparison : Replace the trifluoromethyl group with a methylsulfonyl group to enhance solubility while retaining target affinity .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems or protein binding?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilic regions (e.g., para to the trifluoromethyl group).
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or target proteins (e.g., COX-2). Validate with SPR or ITC binding assays .
Q. What experimental controls are critical when evaluating its potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Negative Controls : Include a non-fluorinated analog (e.g., 5-methyl instead of 5-CF₃) to isolate fluorine-specific effects.
- Off-Target Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.
- Crystallography : Co-crystallize with a model kinase (e.g., EGFR T790M) to confirm binding mode .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
